molecular formula C5H8ClN7 B2499422 (2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride CAS No. 2279122-18-6

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride

Cat. No.: B2499422
CAS No.: 2279122-18-6
M. Wt: 201.62
InChI Key: XSPAFABWSZWYRQ-UHFFFAOYSA-N
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Description

“(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride” is a heterocyclic organic compound featuring a bis-triazole core linked to a methylamine group, with a hydrochloride salt enhancing its solubility. The molecule comprises two 1,2,4-triazole rings connected at the 3- and 4'-positions, forming a planar aromatic system. The methylamine substituent introduces basicity, while the hydrochloride salt improves stability and bioavailability.

Properties

IUPAC Name

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7.ClH/c6-1-4-9-5(11-10-4)12-2-7-8-3-12;/h2-3H,1,6H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPAFABWSZWYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride typically involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

Chemistry: In chemistry, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is used as a building block for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine: In medicine, (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is investigated for its potential to treat various diseases, including cancer and infectious diseases. Its unique properties make it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications extend to the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to changes in their activity and function. This interaction can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

1H-3,4'-Bi-1,2,4-triazol-5-amine (CAS 27643-43-2)

  • Structure : A bis-triazole lacking the methylamine and hydrochloride groups.
  • Key Differences : The absence of the methylamine substituent reduces basicity and solubility compared to the target compound. Its applications are primarily in coordination chemistry as a ligand .

[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-33-9)

  • Structure : Features an oxadiazole ring with an ethyl group and an ethylamine-hydrochloride side chain.
  • Key Differences :
    • Heterocycle : Oxadiazole (less aromatic, higher electron deficiency) vs. triazole (higher aromaticity, hydrogen-bonding capacity).
    • Bioactivity : Oxadiazoles are often explored as bioisosteres for ester or amide groups in drug design, whereas triazoles are utilized for metal coordination and kinase inhibition .

[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine Hydrochloride (CAS 952233-49-7)

  • Structure : Similar to the ethyl-oxadiazole analog but with a cyclopropyl group.
  • Key Differences :
    • Substituent Effects : The cyclopropyl group enhances steric hindrance and metabolic stability compared to ethyl or methyl groups.
    • Solubility : Lower lipophilicity than the target compound due to the oxadiazole core .

Physicochemical and Pharmacological Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Features
(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine HCl Not Available C₆H₈ClN₇ ~209.6 (estimated) Bis-triazole core, methylamine-HCl, high hydrogen-bonding potential.
1H-3,4'-Bi-1,2,4-triazol-5-amine 27643-43-2 C₄H₄N₆ 136.11 Bis-triazole core, no substituents; used as a ligand in coordination chemistry.
[2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl 952233-33-9 C₆H₁₂ClN₃O 177.63 Oxadiazole core, ethyl group; potential intermediate in drug synthesis.
[2-(3-Cyclopropyl-oxadiazol-5-yl)ethyl]amine HCl 952233-49-7 C₇H₁₂ClN₃O 189.64 Oxadiazole core, cyclopropyl group; improved metabolic stability.

Key Observations

  • Aromaticity and Reactivity : Triazole derivatives exhibit greater aromatic stability and hydrogen-bonding capacity than oxadiazoles, making them preferable in drug design for target engagement .
  • Solubility and Bioavailability: The hydrochloride salt in the target compound enhances aqueous solubility compared to non-ionic analogs like 1H-3,4'-Bi-1,2,4-triazol-5-amine.
  • Substituent Impact : Cyclopropyl and ethyl groups in oxadiazole analogs confer distinct steric and electronic profiles, influencing binding affinity and metabolic pathways .

Biological Activity

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and antitumor properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

  • Formation of Triazole Rings : Utilizing methods such as cycloaddition reactions involving azides and alkynes.
  • Amine Functionalization : Introducing the amine group through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly serine proteases such as thrombin and factor XIIa. The inhibition mechanism often involves covalent bonding at the active sites of these enzymes .
  • Antimicrobial Activity : Studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties against a range of pathogens. The presence of the triazole moiety enhances binding affinity to microbial enzymes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50 Value Reference
Thrombin InhibitionThrombin41 nM
Factor XIIa InhibitionFactor XIIa28 nM
Antimicrobial ActivityStaphylococcus aureusModerate
Antimicrobial ActivityEnterococcus faecalisModerate

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Anticoagulant Properties : A study demonstrated that amide-functionalized triazoles serve as selective inhibitors for coagulation factors, showing promise in developing new anticoagulant therapies .
  • Antimicrobial Efficacy : Research has shown that triazole derivatives possess varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions on the triazole ring exhibited enhanced activity against resistant strains .

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